molecular formula C₃₉H₄₅IN₂O₆ B1141338 Dimethyltubocurarine Iodide CAS No. 36653-49-3

Dimethyltubocurarine Iodide

Cat. No. B1141338
CAS RN: 36653-49-3
M. Wt: 764.69
InChI Key:
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Description

Dimethyltubocurarinium, also known as metocurine or dimethyltubocurarine, is a non-depolarizing muscle relaxant . It is used to induce muscle relaxation during surgeries . Patients on chronic anticonvulsant drugs are relatively resistant to metocurine .


Molecular Structure Analysis

Dimethyltubocurarine has a chemical formula of C40H48N2O6 . Its average weight is 652.8189 . It is a small molecule .


Chemical Reactions Analysis

Dimethyltubocurarine exerts its neuromuscular blocking effects via inhibition of acetylcholine (ACh) activity . It exerts a sort of reversible competitive antagonistic effect at post-synaptic nicotinic receptors, reducing the probability of activation via ACh by repeatedly associating and dissociating from these receptors .

Scientific Research Applications

  • It was introduced into medicine as a compound with curare action, with approximately three times the potency of tubocurarine chloride. Spectrophotometric determination was used for its assay, highlighting its importance in pharmaceutical applications (Swann, 1951).

  • Research on the effects of dimethyltubocurarine Iodide on cortical after-discharge in cats revealed that its paralyzation increased the duration of cortical after-discharge, contributing to our understanding of its neurological effects (Straw, 1968).

  • Studies have shown that dimethyltubocurarine iodide is one of several muscle relaxants that can cause histamine release in humans, indicating its potential effects and interactions in clinical settings (Sniper, 1952).

  • Research on placental transfer has shown that dimethyltubocurarine can cross the placenta, with detectable amounts found in umbilical blood shortly after injection in mothers undergoing Caesarean sections. This has implications for its use in obstetrics and neonatology (Kivalo & Saarikoski, 1976).

  • Another study examined the placental transmission and fetal uptake of 14C-dimethyltubocurarine during the first trimester of pregnancy. This highlighted its distribution in the fetus and its relatively low concentration in the brain compared to the plasma, which is crucial for understanding its effects on fetal development (Kivalo & Saarikoski, 1972).

Safety And Hazards

The safety data sheet for a similar compound, Sodium Iodide, indicates that it can cause skin irritation, serious eye irritation, and damage to organs through prolonged or repeated exposure . It is advised to avoid food, drug, pesticide, or biocidal product use .

properties

IUPAC Name

(1S,16R)-9,10,21,25-tetramethoxy-15,15,30-trimethyl-7,23-dioxa-30-aza-15-azoniaheptacyclo[22.6.2.23,6.18,12.118,22.027,31.016,34]hexatriaconta-3(36),4,6(35),8(34),9,11,18(33),19,21,24,26,31-dodecaene;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45N2O6.HI/c1-40-16-14-26-21-33(43-5)35-23-29(26)30(40)18-24-8-11-28(12-9-24)46-39-37-27(22-36(44-6)38(39)45-7)15-17-41(2,3)31(37)19-25-10-13-32(42-4)34(20-25)47-35;/h8-13,20-23,30-31H,14-19H2,1-7H3;1H/q+1;/p-1/t30-,31+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRILZUBJODJELN-LBYXUWKHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)OC)O3)[N+](CCC6=CC(=C5OC)OC)(C)C)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

764.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyltubocurarine Iodide

CAS RN

36653-49-3
Record name Dimethyltubocurarine iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036653493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYLTUBOCURARINE IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q5R726FHX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
52
Citations
JB Murray - 1965 - search.proquest.com
… Attempts to convert (+)-0.0-dimethyltubocurarine iodide, required for this purpose, to (+)-0,0-dimethyltubocurine with lithium aluminium hydride were unsuccessful. N-Dealkylation of the …
Number of citations: 3 search.proquest.com
EP Taylor - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Moreover, it exhibits a close chemical resemblance to (+)-00dimethyltubocurarine iodide (111). In the rabbit, it is approximately seven times as active as decamethonium iodide, and …
Number of citations: 9 pubs.rsc.org
RV Swann - Journal of Pharmacy and Pharmacology, 1951 - academic.oup.com
… DIMETHYLTUBOCURARINE iodide has been introduced into medicine as a compound with the curare action of tubocurarine chloride, but with about 3 times the potency of the latter. It …
Number of citations: 6 academic.oup.com
EP Taylor - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… Moreover, it will be observed that (+)-00-dimethyltubocurarine iodide (IV), although weaker in mice than is (+)-tubocurarine chloride (I), is a much more powerful paralysant in rabbits (…
Number of citations: 16 pubs.rsc.org
RD Hughes, P Millburn, RT Williams - Biochemical Journal, 1973 - portlandpress.com
… These compounds were adminiistered intraperitoneally in doses (see Table 2) at which the cannulated animals showed no overt toxic symptoms, apart from dimethyltubocurarine iodide …
Number of citations: 64 portlandpress.com
RP Fogdall - Western Journal of Medicine, 1978 - ncbi.nlm.nih.gov
… However, there has been a revival in the use of an older drug, metocurine iodide (formerly known as dimethyltubocurarine iodide), which appears to have greater safety than agents …
Number of citations: 4 www.ncbi.nlm.nih.gov
RN Straw - Journal of Pharmaceutical Sciences, 1968 - Wiley Online Library
… Paralyzation with dimethyltubocurarine iodide increased the duration of cortical after-discharge in a manner similar to that previously re orted for gallamine triethiodide. The after-…
Number of citations: 1 onlinelibrary.wiley.com
W Sniper - British Journal of Anaesthesia, 1952 - Elsevier
… , after blocking the autonomic ganglia with nicotine tartrate or tetraethylammonium iodide to prevent side effects, the injection of d-tubocurarine chloride or dimethyltubocurarine iodide …
Number of citations: 44 www.sciencedirect.com
HOJ Collier - 1951 - journals.sagepub.com
… Dimethyltubocurarine iodide has not yet been reported to produce in man side-effects similar to those of tubocurarine. According to Unna et al. (1950a) this compound spares …
Number of citations: 11 journals.sagepub.com
EP Taylor, HOJ Collier - Nature, 1951 - nature.com
d-TUBOCURARINE and its dimethyl ether have established places for themselves as muscle relaxants in anæsthesia. It is therefore of practical as well as theoretical importance to …
Number of citations: 20 idp.nature.com

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